N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 is a deuterated derivative of Lansoprazole, a proton pump inhibitor used primarily in the treatment of gastroesophageal reflux disease and other conditions involving excessive stomach acid production. This compound is notable for its structural modifications that enhance its pharmacological properties and analytical utility.
This compound is synthesized through complex chemical reactions involving pyridine derivatives and Lansoprazole. It is commercially available from various chemical suppliers, including Benchchem and MedchemExpress, which provide detailed specifications and synthesis methods for researchers.
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 falls under the category of pharmaceutical compounds, specifically proton pump inhibitors. Its classification also includes deuterated compounds, which are used for isotopic labeling in biochemical research.
The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 typically involves several key steps:
The industrial production of this compound utilizes batch reactions in large reactors where temperature, pressure, and reaction time are meticulously controlled. Purification techniques such as crystallization and chromatography are employed to achieve high purity levels essential for pharmaceutical applications.
The molecular formula of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 is , with a molecular weight of 592.5 g/mol. Its IUPAC name is 4,5,6,7-tetradeuterio-1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]benzimidazole .
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Substitution reactions often involve amines or thiols as nucleophiles.
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 functions primarily as a proton pump inhibitor by irreversibly binding to the H^+, K^+-ATPase enzyme system in the gastric parietal cells. This inhibition reduces gastric acid secretion and provides therapeutic effects in conditions associated with excess stomach acid.
The mechanism involves:
Research indicates that deuterated forms may provide improved pharmacokinetic properties due to altered metabolic pathways compared to their non-deuterated counterparts .
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 exhibits typical characteristics of solid pharmaceutical compounds:
The chemical stability of this compound is influenced by environmental factors such as pH and temperature:
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 has several significant applications in scientific research:
This comprehensive analysis highlights the importance of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 in both research and pharmaceutical contexts while detailing its synthesis methods and chemical properties.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: